molecular formula C21H28O2Si B8184360 3-tert-Butyldiphenylsilyloxy-2,2-dimethylpropanal

3-tert-Butyldiphenylsilyloxy-2,2-dimethylpropanal

Cat. No. B8184360
M. Wt: 340.5 g/mol
InChI Key: SVTRUWIKJCDMKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-tert-Butyldiphenylsilyloxy-2,2-dimethylpropanal is a useful research compound. Its molecular formula is C21H28O2Si and its molecular weight is 340.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-tert-Butyldiphenylsilyloxy-2,2-dimethylpropanal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-tert-Butyldiphenylsilyloxy-2,2-dimethylpropanal including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Hydroxyl-Protecting Agent

    Dimethyl-tert-butylsilyl, a related compound, is used as a stable hydroxyl-protecting agent with applications in fields like prostaglandin synthesis (Corey & Venkateswarlu, 1972).

  • Conformational Dynamics

    The 2,2-dimethylpropanal molecule exhibits pyramidalization of the HO carbonyl moiety and rotation of the tert-butyl group in its excited electronic states (Godunov et al., 2019).

  • Metabolism Study

    3-tert-Butylhydroxyanisole (3-BHA) is metabolized into derivatives including tert-butyl hydroquinone and 2,2'-dihydroxy-3,3'-di-tert-buty (Armstrong & Wattenberg, 1985).

  • Chemical Reactions

    Di-tert-butyl(di-tert-butylphenylsilylimino) silane, a related compound, reacts with acids to produce insertion products useful in chemical synthesis (Niesmann et al., 1996).

  • Synthesis Method

    (S)-3-tosyloxy-1,2-propanediol can be synthesized from (S)-2,2-dimethyl-1,3-dioxolane-4-methanol, a related compound, in a method that offers 87% overall yields (Leftheris & Goodman, 1989).

  • Antioxidant and Polymerization Inhibitor

    A bisphenol derivative of the compound acts as a moderately efficient antioxidant and inhibitor for polymerizations (Lucarini et al., 2001).

  • Structural Study

    7-(tert-Butyldiphenylsilyloxy)-2,2-dimethyl-1-benzofuran-3(2H)-one, a related compound, exhibits nearly planar structure and strong intermolecular interactions (Salas et al., 2011).

  • C3-symmetric Structures

    C3-symmetric tris(3,5-dialkyl-2-hydroxyphenyl)methanes, synthesized from phenols, show potential as conformational mimics of Calix[n]arenes (Dinger & Scott, 2000).

  • Protecting Group in Chemistry

    4-(tert-Butyldiphenylsilyloxy)-2,2-dimethylbutanoyl serves as an easily removable pivaloyl-type protecting group with high orthogonality, valuable in masking hydroxy groups in natural products (Li et al., 2022).

properties

IUPAC Name

3-[tert-butyl(diphenyl)silyl]oxy-2,2-dimethylpropanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O2Si/c1-20(2,3)24(18-12-8-6-9-13-18,19-14-10-7-11-15-19)23-17-21(4,5)16-22/h6-16H,17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTRUWIKJCDMKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C)(C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-tert-Butyldiphenylsilyloxy-2,2-dimethylpropanal

Synthesis routes and methods

Procedure details

3-Hydroxy-2,2-dimethylpropanal (5.1 g, 50 mmol) and tert-butyl-diphenylsilyl chloride (15.10 g, 55 mmol) were dissolved in dimethylformamide (50 ml). Imidazole (3.74 g, 55 mmol) was added in one portion. After stirring for 18 hours the mixture was hydrolyzed with water and extracted several times with ether. The combined organic layers were dried with MgSO4. The filtrate was concentrated under reduced pressure, and the residue was purified by flash chromatography (hexane/ethyl acetate 15:1) to give the title compound (9.55 g, 56%) as a colorless oil.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.74 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-tert-Butyldiphenylsilyloxy-2,2-dimethylpropanal
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3-tert-Butyldiphenylsilyloxy-2,2-dimethylpropanal
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Reactant of Route 6
3-tert-Butyldiphenylsilyloxy-2,2-dimethylpropanal

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.